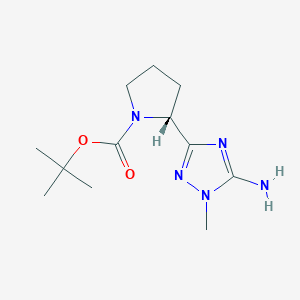
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21N5O2 and its molecular weight is 267.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H20N6O2. Its structure includes a pyrrolidine ring and a triazole moiety, which are known to contribute to various biological activities. The presence of the amino group enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the triazole ring may play a crucial role in the compound's mechanism of action against cancer cells .
Antibacterial and Antifungal Activity
The compound has also shown potential as an antibacterial agent. Studies have reported that related triazole derivatives possess significant antibacterial activity against pathogenic bacteria. For example, benzothioate derivatives showed good antibacterial effects compared to standard antibiotics . The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
Anti-inflammatory and Antioxidant Properties
Compounds containing triazole moieties have been linked to anti-inflammatory and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines . This property is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:
- DNA Interaction : Similar compounds have shown the ability to bind DNA, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The triazole ring may inhibit specific enzymes involved in tumor growth and bacterial metabolism.
- Cell Signaling Modulation : The compound may modulate pathways associated with inflammation and oxidative stress.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Anticancer Activity : A series of triazole derivatives were tested against various human cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Screening : Research evaluated the antibacterial activity of triazole-based compounds against multiple strains of bacteria. Results indicated potent activity against Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
tert-butyl (2R)-2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNRKHMRURKBR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NN(C(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














